molecular formula C16H13NO3 B2940493 2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde CAS No. 1153188-35-2

2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde

Cat. No.: B2940493
CAS No.: 1153188-35-2
M. Wt: 267.284
InChI Key: GUMSYPLCJISNCM-UHFFFAOYSA-N
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Description

2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene ring system, a methoxy group, and a 3-methyl-1,2-oxazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde typically involves multiple steps, starting with the preparation of the naphthalene core. One common approach is the reaction of naphthalene-1-carboxaldehyde with 3-methyl-1,2-oxazole-5-methanol under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 3-Methyl-1,2-oxazole-5-methanol

  • Naphthalene-1-carboxaldehyde

  • 2-Methoxy-naphthalene

Uniqueness: 2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11-8-13(20-17-11)10-19-16-7-6-12-4-2-3-5-14(12)15(16)9-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSYPLCJISNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COC2=C(C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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